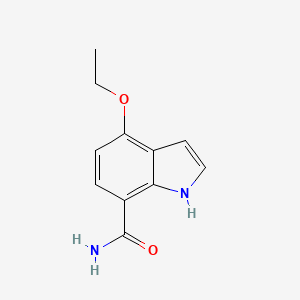

4-Ethoxy-1H-indole-7-carboxamide

Description

Structure

2D Structure

Properties

IUPAC Name |

4-ethoxy-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-9-4-3-8(11(12)14)10-7(9)5-6-13-10/h3-6,13H,2H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJHPGFJRRPOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C=CNC2=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Ethoxy 1h Indole 7 Carboxamide

General Strategies for Indole (B1671886) Ring Synthesis

The indole scaffold is a privileged structure in a vast number of biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of classical and modern methods.

Classical and Modern Approaches

Several named reactions have become cornerstones of indole synthesis, each with its own scope and limitations. The choice of method often depends on the desired substitution pattern on the indole ring.

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this is one of the oldest and most widely used methods for indole synthesis. researchgate.netresearchgate.netpnas.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. researchgate.netresearchgate.net The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a -sigmatropic rearrangement to form the indole nucleus. researchgate.net While versatile, the Fischer synthesis can be limited by the availability of the starting hydrazines and the harsh acidic conditions, which may not be compatible with sensitive functional groups. researchgate.netresearchgate.net

Madelung Synthesis: This method involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. researchgate.net Originally reported by Walter Madelung in 1912, it is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions. The harsh reaction conditions, often requiring temperatures between 200-400 °C, limit its application to substrates lacking sensitive functional groups. researchgate.net Modern modifications, however, have been developed to proceed under milder conditions. researchgate.net

Bartoli Indole Synthesis: This reaction has emerged as a highly effective method for the synthesis of 7-substituted indoles. wikipedia.orgresearchgate.netresearchgate.net It involves the reaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgresearchgate.net The presence of a substituent at the ortho position to the nitro group is crucial for the success of the reaction. wikipedia.orgresearchgate.net This method is particularly relevant for the synthesis of 4,7-disubstituted indoles, as it allows for the direct introduction of a substituent at the 7-position during the formation of the indole ring. researchgate.netscribd.com

Palladium-Catalyzed Methods: Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for indole synthesis. These methods offer high efficiency and functional group tolerance. researchgate.netpsu.edu For instance, the Buchwald-Hartwig amination can be used to form the key C-N bond in the indole ring. psu.edu Another approach involves the palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes to afford substituted indoles. Furthermore, palladium-catalyzed ortho-amination/ipso-Heck cyclization provides a route to C3,C4-disubstituted indoles. acs.org

| Indole Synthesis Method | Starting Materials | Key Features | Typical Conditions |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Widely applicable, forms 2,3-substituted indoles. | Protic or Lewis acid catalyst, heating. researchgate.netresearchgate.net |

| Madelung Synthesis | N-phenylamide | Forms unsubstituted or 2-substituted indoles. | Strong base (e.g., sodium ethoxide), high temperature. researchgate.net |

| Bartoli Indole Synthesis | ortho-Substituted nitroarene, Vinyl Grignard reagent | Excellent for 7-substituted indoles. | Requires excess Grignard reagent. wikipedia.orgresearchgate.net |

| Palladium-Catalyzed Synthesis | e.g., o-Alkynylhaloarenes, Primary amines | High efficiency, broad substrate scope. | Palladium catalyst, ligand, base. psu.edu |

Regioselective Synthesis of 4-Substituted Indoles

Achieving regioselectivity, particularly at the less reactive C4 position of the indole ring, is a significant synthetic challenge. researchgate.netclockss.org

The Bartoli indole synthesis is a powerful tool for accessing 7-substituted indoles, and by extension, can be adapted for 4,7-disubstituted systems by starting with a 2,5-disubstituted nitroarene. wikipedia.orgscribd.com For example, starting with a 2-bromo-5-methoxynitrobenzene and reacting it with vinylmagnesium bromide can lead to a 4-methoxy-7-bromoindole intermediate. scribd.com

Palladium-catalyzed C-H activation has also been employed for the regioselective functionalization of the indole C4 position. researchgate.netclockss.org This can be achieved using a directing group strategy, where a functional group on the indole nitrogen or at the C3 position directs the metal catalyst to the C4 position. clockss.org For instance, an aldehyde group at the C3 position can direct a ruthenium catalyst to functionalize the C4 position. researchgate.netclockss.org

Directed ortho-metalation (DoM) is another strategy where a directing group on the benzene (B151609) ring of the indole can facilitate lithiation at the adjacent position, which can then be quenched with an electrophile. baranlab.orgwikipedia.orgharvard.edu For an indole, a directing group at the C5 position could potentially direct metalation to the C4 position.

Synthesis of the 7-Carboxamide Moiety

The introduction of a carboxamide group at the C7 position of the indole ring can be accomplished through several synthetic routes.

Direct Carboxylation Approaches at the C7 Position

Direct C-H carboxylation at the C7 position is challenging due to the inherent reactivity of other positions in the indole ring. However, strategies involving directed C-H activation have been developed. For instance, a phosphinoyl directing group on the indole nitrogen can direct a palladium catalyst to the C7 position, enabling C-H arylation, and potentially other functionalizations like carbonylation. nih.gov

A more common approach involves the metalation of the C7 position followed by quenching with carbon dioxide. This often requires a protecting group on the indole nitrogen and a directing group to achieve the desired regioselectivity.

Amide Bond Formation Strategies

Once an indole-7-carboxylic acid is obtained, the formation of the carboxamide is typically straightforward. Standard peptide coupling reagents such as 1,1'-Carbonyldiimidazole (CDI), or a combination of a carbodiimide (B86325) like DCC with an additive like HOBt, can be used to couple the carboxylic acid with an amine. psu.eduarkat-usa.org

Alternatively, the synthesis of the 7-carboxamide can be achieved from a precursor functional group at the C7 position. For example, a 7-cyanoindole can be hydrolyzed to the corresponding carboxamide. clockss.org The cyano group itself can be introduced via methods like the Sandmeyer reaction on a 7-aminoindole or through palladium-catalyzed cyanation of a 7-haloindole.

A synthetic approach for 4-alkoxyindole-7-carboxamides has been described starting from a Bartoli indole synthesis to create a 7-bromo-4-alkoxyindole, followed by cyanation and subsequent hydrolysis of the nitrile to the amide. scribd.com

| Method for 7-Carboxamide Synthesis | Intermediate | Key Transformation | Reagents |

| From 7-Cyanoindole | 7-Cyanoindole | Nitrile hydrolysis | Acid or base catalysis. clockss.org |

| From 7-Carboxylic Acid | Indole-7-carboxylic acid | Amide coupling | DCC, HOBt, or other coupling agents. psu.eduarkat-usa.org |

| From 7-Aminoindole | 7-Aminoindole | Sandmeyer reaction followed by hydrolysis | NaNO₂, CuCN; then hydrolysis. |

Introduction of the 4-Ethoxy Group

The ethoxy group at the C4 position can be introduced either before or after the construction of the indole ring.

One common strategy involves the use of a precursor molecule that already contains the desired alkoxy group. For example, the Bartoli indole synthesis can be performed on a 2-substituted-5-ethoxynitroarene to directly yield a 4-ethoxyindole derivative. scribd.com

Alternatively, the ethoxy group can be introduced onto a pre-formed indole ring. This is typically achieved through the Williamson ether synthesis, where a 4-hydroxyindole (B18505) is deprotonated with a base and then reacted with an ethylating agent like ethyl iodide or diethyl sulfate (B86663). A practical synthetic route to 4-ethoxy-1H-indole involves the reaction of 4-hydroxyindole with an ethylating agent under basic conditions. Another approach is the palladium-catalyzed alkoxylation of a 4-bromo-1H-indole.

Etherification Reactions on Hydroxyindoles

A primary and effective strategy for introducing the 4-ethoxy group onto the indole scaffold is through the etherification of a 4-hydroxyindole precursor. This approach benefits from the availability of various methods to synthesize 4-hydroxyindoles. nih.govchemicalbook.com The etherification is typically accomplished via a Williamson ether synthesis.

In this reaction, the phenolic hydroxyl group of 4-hydroxyindole is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This intermediate is then treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the ether linkage. The choice of base and solvent is critical for optimizing the reaction conditions and maximizing the yield. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), while solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently used. For instance, the reaction of 4-hydroxyindole with ethylating agents under basic conditions has been reported to achieve yields of approximately 70-80%. Current time information in Bangalore, IN.

Strategic Incorporation during Indole Ring Formation

An alternative to post-cyclization modification is the incorporation of the ethoxy substituent during the formation of the indole ring itself. This strategy relies on using a starting material that already contains the required 4-ethoxy functionality.

Synthetic Routes to 4-Ethoxy-1H-indole-7-carboxamide

Synthesizing the target molecule, this compound, requires a multi-step pathway that carefully addresses the introduction of substituents at both the C4 and C7 positions of the indole ring. The functionalization of the C7 position can be particularly challenging compared to the more reactive C2 and C3 positions of the pyrrole (B145914) ring. rsc.org

Step-by-Step Reaction Pathways and Intermediate Compounds

A plausible and efficient synthetic route to this compound can be constructed by combining protection, directed metallation, functionalization, and deprotection/etherification steps.

Protection of the Hydroxyl Group : The synthesis can commence with a readily available 4-hydroxyindole precursor. To prevent the acidic phenolic proton from interfering with subsequent organometallic reactions, it is protected. A common protecting group for this purpose is benzyl (B1604629) (Bn), affording 4-Benzyloxy-1H-indole . This strategy has been successfully employed in the synthesis of other hydroxyindole carboxylic acids. cdnsciencepub.comcdnsciencepub.com

C7-Functionalization : With the N-H and 4-OH groups protected, the C7 position can be selectively functionalized. A powerful method is directed ortho-metalation (DoM). rsc.org The indole nitrogen is typically protected with a group that can direct lithiation to the C7 position, such as a pivaloyl or similar group. Alternatively, a two-fold excess of a strong base like n-butyllithium or t-butyllithium can deprotonate both the N-H and C7 positions. The resulting C7-lithiated intermediate is then quenched with an appropriate electrophile. To install the carboxamide precursor, the lithiated species is reacted with carbon dioxide (CO₂) to yield 4-Benzyloxy-1H-indole-7-carboxylic acid .

Amide Formation : The carboxylic acid is converted to the primary carboxamide. This transformation is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) (NH₃). Alternatively, modern peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) can be used to directly couple the carboxylic acid with an ammonia source to form 4-Benzyloxy-1H-indole-7-carboxamide . arkat-usa.orgjbarbiomed.com

Deprotection : The benzyl protecting group is removed to reveal the free hydroxyl group. This is commonly accomplished via catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, yielding 4-Hydroxy-1H-indole-7-carboxamide .

Etherification : The final step is the etherification of the 4-hydroxy group, as described in section 2.3.1. Treatment of 4-Hydroxy-1H-indole-7-carboxamide with a base like potassium carbonate and an ethylating agent like ethyl iodide in a solvent such as DMF yields the final target compound, This compound .

Optimization of Reaction Conditions and Yields

For the amide bond formation, particularly if the substrates are sterically hindered or electronically poor, standard coupling conditions may result in low yields. rsc.org In such cases, alternative protocols can be employed. For example, the in-situ formation of highly reactive acyl fluorides from the carboxylic acid, followed by reaction with the amine at elevated temperatures, has been shown to be effective where methods like EDC/HOBt fail. rsc.org

The table below summarizes variables that can be adjusted to optimize analogous amide coupling reactions.

| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale for Optimization |

| Coupling Reagent | EDC/HOBt | PyFluor/DIPEA | Acyl fluorides are highly reactive intermediates suitable for less nucleophilic amines or hindered acids. rsc.org |

| Base | DIPEA or Triethylamine | DIPEA | The choice of a non-nucleophilic base is crucial to prevent side reactions. |

| Solvent | DMF or Dichloromethane | Acetonitrile or Dioxane | Solvent can influence solubility and reaction rates. |

| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C | Elevated temperatures may be required to drive the reaction to completion with less reactive partners. rsc.org |

Derivatization Strategies for Analog Library Generation

The this compound scaffold can be systematically modified at several positions to generate a library of analogs for structure-activity relationship (SAR) studies. Strategies for derivatization can target the indole nitrogen (N1), the benzene or pyrrole ring carbons, or the carboxamide moiety. google.comacs.org

N1-Substitution : The indole nitrogen can be alkylated or acylated using a base to deprotonate the nitrogen followed by reaction with an alkyl halide or acyl chloride. researchgate.net

Ring Position Modification : Functional groups on the indole core can be altered. For example, starting with different substituted phenylhydrazines in a Fischer indole synthesis allows for variation at the C5 and C6 positions. Modern C-H activation methods can also be used to introduce substituents at other positions on the benzene ring of the indole nucleus. acs.org

Side Chain Modification : The ethoxy group at C4 could be replaced with other alkoxy groups of varying length or branching by using different alkylating agents during the etherification step.

Modification of the Carboxamide Nitrogen

One of the most direct and common derivatization strategies involves modifying the carboxamide nitrogen at the C7 position. This is achieved by coupling the key intermediate, 4-Ethoxy-1H-indole-7-carboxylic acid , with a diverse range of primary and secondary amines instead of ammonia. arkat-usa.org

This reaction utilizes standard amide coupling protocols. The carboxylic acid is activated in situ with a coupling agent, and the resulting active ester or similar species reacts with the chosen amine to form the corresponding N-substituted amide. The vast commercial availability of amines allows for the generation of a large and structurally diverse library of analogs.

The table below provides examples of reagents used for generating N-substituted carboxamide analogs.

| Component | Examples | Purpose |

| Carboxylic Acid | 4-Ethoxy-1H-indole-7-carboxylic acid | The core scaffold. |

| Amine | Benzylamine, Cyclopropylamine, Morpholine, L-Valine methyl ester, 4-Fluoroaniline | Provides structural diversity at the carboxamide nitrogen. arkat-usa.orgjbarbiomed.com |

| Coupling Reagent | EDC, HATU, HOBt, BOP | Activates the carboxylic acid for reaction with the amine. jbarbiomed.com |

| Base | DIPEA, Triethylamine | Scavenges the acid byproduct from the coupling reaction. |

| Solvent | DMF, Dichloromethane, Acetonitrile | Provides the reaction medium. |

Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution is heavily influenced by the electronic effects of the existing substituents. In this compound, the 4-ethoxy group is an activating, ortho-, para-directing group, while the 7-carboxamide group is a deactivating, meta-directing group.

The inherent reactivity of the indole nucleus favors electrophilic attack at the C3 position, as this leads to a more stable carbocation intermediate where the positive charge can be delocalized over the nitrogen atom. However, the substituents on the benzene portion of the indole can modulate this reactivity. The electron-donating ethoxy group at C4 would be expected to further activate the benzene ring towards electrophilic attack, particularly at the C5 and C7 positions. Conversely, the electron-withdrawing carboxamide group at C7 deactivates the benzene ring.

Given these competing influences, predicting the precise outcome of substitution reactions can be complex. However, based on general principles of indole chemistry and studies on related substituted indoles, several types of substitution reactions can be envisaged.

Halogenation: Halogenation of methoxy-activated indoles has been shown to provide useful intermediates for further synthetic transformations, especially in coupling reactions. chim.it For instance, bromination of 4-methoxyindoles can occur at various positions depending on the reaction conditions. The presence of the ethoxy group in this compound would likely direct halogenation to the benzene ring, although reaction at the C3 position of the pyrrole ring is also possible. The use of specific halogenating agents can offer regiocontrol. For example, N-iodosuccinimide has been used for the iodination of related indole systems. nih.gov

Nitration: Nitration of indole derivatives can be achieved using various nitrating agents. For example, the nitration of 4-methoxyindole (B31235) has been reported to yield 4-methoxy-7-nitro-1H-indole, highlighting that substitution can occur on the benzene ring. In the case of this compound, the directing effects of the ethoxy and carboxamide groups would need to be carefully considered to predict the site of nitration.

Acylation and Alkylation: Friedel-Crafts type reactions on indoles are well-established. For instance, Friedel-Crafts acylation of 5-chloro-1H-indole-2-carboxylic acid ethyl ester has been shown to occur at the C3 position. nih.gov In the context of this compound, acylation or alkylation could potentially occur at the C2, C3, or C5 positions, depending on the catalyst and reaction conditions. Catalyst-controlled site-selective C-H functionalization of 3-carboxamide indoles has been demonstrated to yield either C2- or C3-functionalized products. nih.gov Furthermore, rhodium-catalyzed C(sp2)–H acylation of indolines at the C7 position has been reported, suggesting the possibility of direct functionalization at this position under specific catalytic conditions. sigmaaldrich.comtandfonline.com

Table 1: Examples of Substitution Reactions on Related Indole Scaffolds

| Starting Material | Reagents and Conditions | Product | Position of Substitution | Reference |

| 4-Methoxyindole | Nitrating agent | 4-Methoxy-7-nitro-1H-indole | C7 | |

| 5-Chloro-1H-indole-2-carboxylic acid ethyl ester | Friedel-Crafts acylation | 3-Acyl-5-chloro-1H-indole-2-carboxylic acid ethyl ester | C3 | nih.gov |

| 3-Carboxamide indoles | Diazo compounds, Ir(III) or Rh(I) catalyst | C2- or C3-alkylated indoles | C2 or C3 | nih.gov |

| Indolines | Acetic anhydride, Rhodium catalyst | 7-Acylindolines | C7 | sigmaaldrich.comtandfonline.com |

| Ethyl 1H-indole-2-carboxylates | N-Iodosuccinimide | 10-Iodinated oxazino[4,3-a]indoles | C10 (equivalent to C3 of indole) | nih.gov |

This table presents data from related indole compounds to illustrate potential substitution patterns.

Side Chain Functionalization for Bioconjugation

The 7-carboxamide group of this compound serves as a key functional handle for bioconjugation, allowing for the attachment of this indole scaffold to a variety of biomolecules such as peptides, proteins, and nucleic acids. This is typically achieved by modifying the carboxamide or by using it as an anchor point for the attachment of a bifunctional linker.

Amide Bond Formation: A common strategy for bioconjugation is the formation of a stable amide bond. nih.gov The 7-carboxamide of this compound can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be activated using standard coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and reacted with an amine-containing biomolecule or linker to form a stable amide linkage. nih.govgoogle.comub.edu This approach is widely used in the development of antibody-drug conjugates (ADCs). nih.gov

Click Chemistry: Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation. sigmaaldrich.comorganic-chemistry.org To utilize this chemistry, the 7-carboxamide group can be functionalized with either an azide (B81097) or an alkyne moiety. For example, the corresponding 7-carboxylic acid can be coupled with an amino-alkyne or amino-azide linker. The resulting functionalized indole can then be "clicked" onto a biomolecule that has been correspondingly modified with the complementary reactive partner. Copper-free click chemistry variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are also available and are particularly useful for applications in living systems to avoid copper-induced cytotoxicity. tcichemicals.comthermofisher.com

Bifunctional Linkers: A variety of bifunctional linkers can be employed to connect this compound to biomolecules. ub.edugoogle.comacs.org These linkers often contain two different reactive groups, allowing for sequential conjugation reactions. For instance, a linker with a carboxylic acid at one end and a maleimide (B117702) at the other can be used. The carboxylic acid can be coupled to the 7-amino group (derived from the carboxamide), and the maleimide can then react specifically with a thiol group on a cysteine residue of a protein. Polyethylene glycol (PEG) linkers are also commonly used to improve the solubility and pharmacokinetic properties of the resulting bioconjugate. nih.gov

Table 2: Potential Strategies for Side Chain Functionalization for Bioconjugation

| Functionalization Strategy | Description | Key Reagents/Linkers | Resulting Linkage |

| Amide Bond Formation | Coupling of the 7-carboxylic acid (from hydrolysis of the carboxamide) with an amine-containing biomolecule or linker. | EDCI, HBTU, HATU | Amide bond |

| Copper-Catalyzed Click Chemistry (CuAAC) | Cycloaddition reaction between a terminal alkyne and an azide. | Copper(I) catalyst, Alkyne/Azide-functionalized linkers | 1,4-Disubstituted 1,2,3-triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click reaction between a strained cyclooctyne (B158145) and an azide. | DIBO, BCN linkers | Triazole |

| Maleimide Chemistry | Reaction of a maleimide-functionalized linker with a thiol group (e.g., on a cysteine residue). | Maleimide-containing linkers (e.g., SMCC) | Thioether |

| Hydrazone Formation | Reaction of a hydrazide-functionalized indole with an aldehyde or ketone on a biomolecule. | Hydrazide-containing linkers | Hydrazone |

This table outlines general bioconjugation strategies applicable to the functionalization of the 7-carboxamide side chain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the 4-Ethoxy Moiety on Biological Activity and Molecular Interactions

Role of Alkoxy Substituents on Lipophilicity and Membrane Permeability (Pre-clinical Context)

Alkoxy substituents are instrumental in modulating the lipophilicity of a molecule, a critical factor for its ability to cross biological membranes. Increasing the length of the alkyl chain in an alkoxy group generally enhances lipophilicity. mdpi.combohrium.com This increased lipophilicity can lead to improved cell permeability. mdpi.com However, this relationship is often not linear; excessive lipophilicity can sometimes have a negative impact on permeability and solubility. bohrium.com

In the context of indole (B1671886) derivatives, studies on related structures like meriolins and chalcones show that varying the length of an alkoxy sidechain systematically alters biological activity. mdpi.combohrium.com For instance, in a series of 4-alkoxy chalcones, binding affinity to P-glycoprotein increased as the chain length grew from a methoxy (B1213986) to an octyloxy group, after which further increases in length began to diminish the binding effect. bohrium.com This suggests an optimal range for the lipophilicity conferred by the alkoxy chain to achieve a balance between membrane permeability and target engagement. mdpi.combohrium.com The ethoxy group in 4-Ethoxy-1H-indole-7-carboxamide, therefore, strikes a balance, providing a moderate increase in lipophilicity compared to a hydroxyl or methoxy analog, which is often beneficial for oral absorption and distribution in a pre-clinical setting.

Table 1: Conceptual Relationship between Alkoxy Chain Length and Physicochemical/Biological Properties

| Substituent at 4-Position | Relative Lipophilicity | Predicted Membrane Permeability | Comments |

|---|---|---|---|

| -OH (Hydroxyl) | Low | Low to Moderate | Parent compound, more polar. |

| -OCH₃ (Methoxy) | Moderate | Moderate | Increased lipophilicity over hydroxyl. |

| -OCH₂CH₃ (Ethoxy) | Moderate-High | Moderate to High | Subject compound, balanced properties. |

| -O(CH₂)₃CH₃ (Butoxy) | High | High | Activity may reach an optimum at this length. mdpi.com |

| -O(CH₂)₇CH₃ (Octyloxy) | Very High | Variable | May show reduced permeability or solubility despite high lipophilicity. bohrium.com |

Conformational Effects of the Ethoxy Group

The ethoxy group is not a static substituent; it possesses rotational freedom that influences the molecule's three-dimensional shape. The conformation of the ethoxy group is primarily defined by the torsion angles around the C4—O bond and the O—C(ethyl) bond. These rotations can be influenced by steric and electronic interactions with the indole ring and the surrounding solvent environment.

Computational and experimental studies on similar structures indicate that alkoxy groups can adopt specific preferred conformations, such as a gauche conformation. researchgate.net For the 4-ethoxy group, rotation around the C4—O bond can position the ethyl group either in the plane of the indole ring or out of the plane. The subsequent rotation around the O—C(ethyl) bond further modifies its spatial orientation. This conformational flexibility allows the molecule to adapt its shape to fit into a biological target, such as the binding site of an enzyme or receptor. However, certain conformations may be energetically favored, dictating the most probable shape of the molecule in solution. This preferred conformation can impact how the molecule presents its hydrogen-bonding groups and hydrophobic surfaces to a biological macromolecule.

Role of the 7-Carboxamide Group in Target Binding and Recognition

The 7-carboxamide group is a critical pharmacophore, providing key interaction points for molecular recognition and binding to biological targets. Its ability to form strong hydrogen bonds and its specific conformational preferences are central to its function.

Hydrogen Bonding Interactions with Biological Macromolecules

The 7-carboxamide group is an excellent hydrogen bond donor (via the amide N-H) and a hydrogen bond acceptor (via the carbonyl oxygen C=O). This dual functionality allows it to form robust interactions with amino acid residues in a protein's binding pocket. Studies on related indole-7-carboxamides have shown that this group, in conjunction with the indole N-H, can form a tridentate hydrogen bond network with residues such as tyrosine and cysteine. nih.gov This type of multi-point interaction significantly enhances binding affinity and specificity. The indole N-H often acts as a hydrogen bond donor, a role that is crucial for affinity in many indole-based ligands. nih.gov The primary carboxamide at the C7 position is considered a key element for high binding affinity in several inhibitor series. nih.gov

Table 2: Potential Hydrogen Bonding Interactions of the 7-Carboxamide Moiety

| Functional Group | Role | Potential Protein Partner (Amino Acid Residue) |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Carbonyl oxygen of Asp, Glu, Asn, Gln; Hydroxyl of Ser, Thr, Tyr |

| Amide C=O | Hydrogen Bond Acceptor | N-H of protein backbone; Side chains of Asn, Gln, Lys, Arg, His |

| Indole N-H | Hydrogen Bond Donor | Carbonyl oxygen of protein backbone; Side chains of Asp, Glu |

Conformational Preferences (cis/trans isomerism) of the Amide Linkage

The amide bond of the 7-carboxamide group has a partial double-bond character due to resonance, which restricts free rotation around the C-N bond. This restriction gives rise to two distinct planar conformations: cis and trans (also referred to as E/Z isomers). rsc.org For secondary amides, the trans isomer, where the substituents on the carbon and nitrogen are on opposite sides of the C-N bond, is generally sterically and energetically favored over the cis isomer. rsc.org

The energy barrier for interconversion between the cis and trans rotamers is significant, meaning the process is slow on the NMR timescale. rsc.org Consequently, both conformers can exist in equilibrium, and either one could be the biologically active conformation that binds to a target protein. The specific geometry of the binding pocket would determine which isomer is preferentially selected, and the ability of the molecule to adopt the correct conformation is crucial for its biological activity.

Substituent Effects on the Carboxamide Nitrogen (e.g., N-alkylation, N-arylation)

Modification of the primary carboxamide by adding substituents to the amide nitrogen (N-alkylation or N-arylation) can profoundly affect the compound's biological profile. These substitutions can alter steric bulk, hydrogen bonding capability, and lipophilicity.

N-alkylation: Replacing one of the amide hydrogens with a small alkyl group (e.g., methyl, ethyl) removes one hydrogen bond donor site but can increase lipophilicity. This change can either enhance or diminish binding affinity depending on the specific interactions within the target's binding site. For example, if the primary N-H is involved in a crucial hydrogen bond, its removal would be detrimental. Conversely, if the space occupied by the hydrogen is a hydrophobic pocket, adding an alkyl group could lead to favorable van der Waals interactions.

N-arylation: Introducing a larger, rigid aryl group (e.g., phenyl) dramatically increases steric bulk and lipophilicity. This can be used to probe larger hydrophobic pockets within a binding site. However, N-arylation also significantly alters the conformational possibilities and can introduce new electronic interactions (e.g., π-π stacking). Studies on other indole series have shown that N-alkylation can be a strategy to modulate in vivo exposure and activity. nih.gov

Table 3: Predicted Effects of Substitution on the 7-Carboxamide Nitrogen

| Compound | R Group on Amide N | Key Changes from Primary Amide | Potential Impact on Activity |

|---|---|---|---|

| This compound | -H, -H | Baseline (Primary Amide) | Two H-bond donors, one acceptor. |

| N-Methyl-4-ethoxy-1H-indole-7-carboxamide | -H, -CH₃ | Loss of one H-bond donor site; minor increase in lipophilicity/sterics. | May increase or decrease affinity depending on whether the lost H-bond is critical. |

| N,N-Dimethyl-4-ethoxy-1H-indole-7-carboxamide | -CH₃, -CH₃ | Loss of both H-bond donor sites; further increase in lipophilicity/sterics. | Likely to decrease affinity if H-bonding is key; may improve permeability. |

| N-Phenyl-4-ethoxy-1H-indole-7-carboxamide | -H, -C₆H₅ | Loss of one H-bond donor site; significant increase in steric bulk and lipophilicity. | Can probe for large hydrophobic pockets; may introduce π-stacking interactions. |

Modifications on the Indole Core and Their SAR Implications

The indole nucleus, a privileged scaffold in medicinal chemistry, offers multiple positions for chemical modification, each with the potential to significantly impact biological activity. nih.govresearchgate.net Systematic alterations at these sites are key to optimizing the therapeutic potential of indole-based compounds.

The indole ring is composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, and substitutions at various positions on this scaffold can have profound effects on the compound's biological activity. nih.gov

N1 Position: The nitrogen atom of the indole ring (N1) is a common site for modification. Alkylation or arylation at this position can influence the compound's lipophilicity and interaction with biological targets. For instance, in some series of indole-2-carboxamides, N-benzylation has been shown to enhance antioxidant activity, while in other contexts, it can be detrimental to inhibitory effects. tandfonline.com Studies on NorA inhibitors, a type of bacterial efflux pump inhibitor, have explored substitutions at the N1 position to modulate activity. researchgate.netrsc.org

C2 Position: The C2 position is often functionalized with groups like carboxamides, which are critical for interactions with biological targets. In the context of CB1 receptor allosteric modulators, modifications at the C2 position are central to their activity. nih.gov Research on indole-2-carboxamides as anti-mycobacterial agents has shown that this scaffold is a potent inhibitor of mycolic acid biosynthesis. nih.gov

C3 Position: The C3 position is another key site for derivatization. The introduction of different alkyl or aryl groups at C3 has been widely studied. For example, in the development of CB1 receptor allosteric modulators, varying the length of the alkyl side chain at the C3 position revealed that smaller groups like methyl were sometimes preferred over ethyl for certain targets. nih.gov

C5 and C6 Positions: Substitutions on the benzene portion of the indole ring, specifically at the C5 and C6 positions, are crucial for modulating activity and selectivity. In some classes of antitumor agents, a substituent at the C5 position was found to enhance activity, whereas a substituent at the C7 position significantly reduced it. nih.gov For CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position enhanced potency. nih.gov Similarly, modifications at the C6 position with various groups have been shown to influence the cytotoxicity of certain indole derivatives. shareok.org

Table 1: Impact of Indole Core Substitutions on Biological Activity

| Position of Substitution | Type of Substituent | Resulting Change in Biological Activity | Reference |

|---|---|---|---|

| N1 | Benzyl (B1604629) | Enhanced antioxidant activity in some indole-2-carboxamides. | tandfonline.com |

| C2 | Carboxamide | Crucial for interaction with biological targets like the CB1 receptor. | nih.gov |

| C3 | Small alkyl groups (e.g., methyl) | Preferred for certain targets in CB1 receptor allosteric modulators. | nih.gov |

| C5 | Chloro or Fluoro | Enhanced potency of CB1 receptor allosteric modulators. | nih.gov |

| C5 | General Substituent | Enhanced anti-tumor activity in some derivatives. | nih.gov |

| C6 | Alkyl, Dienyl, Benzylic | Did not substantially change cytotoxicity in certain indole alkaloids. | shareok.org |

Altering the fundamental indole scaffold through ring fusion or the introduction of other heterocyclic rings can lead to novel compounds with distinct pharmacological profiles.

Ring Fusion: Fusing additional rings to the indole core can create more rigid structures that may fit more precisely into a biological target's binding site. For example, pyrimido[5,4-b]indoles have been identified as selective Toll-Like Receptor 4 ligands. acs.org The strain imposed by fused rings can also influence the outcome of chemical reactions, leading to isomeric products that would not otherwise form. d-nb.info

Heterocyclic Modifications: Replacing the benzene or pyrrole portion of the indole with other heterocycles can dramatically alter biological activity. For instance, replacing the indole scaffold with a benzothiazole (B30560) or benzofuran (B130515) ring has been shown to greatly reduce the activity of certain SARS-CoV Mpro inhibitors, highlighting the crucial role of the indole's amine group in hydrogen bonding. nih.gov The development of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as PARP-1 inhibitors illustrates a successful modification of the indole-like scaffold. acs.org

Positional Isomerism and Activity Profile

The position of the carboxamide group on the indole ring is a critical determinant of a compound's biological activity and selectivity. vulcanchem.com

The placement of the carboxamide moiety at position 7, as seen in this compound, leads to a distinct pharmacological profile compared to its 2- and 3-carboxamide isomers.

Indole-7-carboxamides: This class of compounds has been investigated for various therapeutic applications. For example, 1H-indole-7-carboxamides have been studied as selective alpha 1-adrenoceptor agonists. nih.gov

Indole-2-carboxamides: These derivatives have been extensively studied and have shown a wide range of biological activities, including anti-mycobacterial, nih.gov CB1 receptor modulation, nih.gov and TRPV1 agonism. mdpi.com The carboxamide at the 2-position appears to be particularly important for these activities.

Indole-3-carboxamides: Shifting the carboxamide group to the 3-position can lead to a decrease in activity for some targets. For example, in the context of anti-HIV-1 agents, moving the carboxamide from the 2- to the 3-position resulted in reduced activity. nih.gov However, in other studies, indole-3-acetamide (B105759) derivatives (closely related to carboxamides) have shown better antioxidant properties than their indole-2-carboxamide counterparts. tandfonline.com

The position of the carboxamide group can significantly influence a compound's selectivity for different biological targets.

Indole-2- vs. Indole-3-carboxamides: A study comparing N-substituted indole-2- and 3-carboxamide derivatives as antioxidants found that the N-substituted indole-2-carboxamides were stronger inhibitors of lipid peroxidation than the corresponding 3-carboxamide derivatives. tandfonline.com This suggests that the positioning of the carboxamide at C2 allows for more favorable interactions with the target, possibly due to the influence of lipophilic groups at the N1 position. tandfonline.com

Influence on Target-Specific Activity: For certain enzymes, the presence of the carboxamide at a specific position is essential for inhibitory activity. Research on human liver glycogen (B147801) phosphorylase (HLGP) inhibitors has shown that the carboxamide moiety in indole derivatives is crucial for their activity. nih.gov The specific placement of this group dictates the hydrogen bonding interactions with the enzyme, and thus the inhibitory potency.

Table 2: Comparative Activities of Indole Carboxamide Positional Isomers

| Carboxamide Position | Compound Class | Observed Activity/Selectivity | Reference |

|---|---|---|---|

| 7 | 1H-indole-7-carboxamides | Selective alpha 1-adrenoceptor agonists. | nih.gov |

| 2 | Indole-2-carboxamides | Potent anti-mycobacterial agents and CB1 receptor modulators. | nih.govnih.gov |

| 3 | Indole-3-carboxamides | Reduced anti-HIV-1 activity compared to 2-carboxamide (B11827560) isomers. | nih.gov |

| 2 vs. 3 | N-substituted indole carboxamides | 2-Carboxamides showed stronger lipid peroxidation inhibition than 3-carboxamides. | tandfonline.com |

Mechanistic Investigations and Molecular Target Identification Pre Clinical

In Vitro Receptor Binding and Enzyme Inhibition Studies

Pre-clinical in vitro studies have begun to elucidate the biological targets of indole-7-carboxamide derivatives, a chemical class to which 4-Ethoxy-1H-indole-7-carboxamide belongs. Research has focused on their interaction with various receptors and enzymes to understand their therapeutic potential.

Specific Interaction with Alpha-1 Adrenoceptors

While direct studies on this compound are not extensively detailed in publicly available literature, the broader class of 1H-indole-7-carboxamides has been identified for its significant interaction with α1-adrenoceptors. nih.gov Research into a series of these compounds has demonstrated their role as selective α1-adrenoceptor agonists. nih.gov For instance, the related compound, 5-(1-hydroxy-2-amino-ethyl)-1H-indole-7-carboxamide (AY-30191), was shown to induce contractions in rabbit aorta, an effect that was antagonized by the α1-blocker prazosin, confirming its agonist activity at this receptor. nih.gov

The indole-7-carboxamide scaffold is a key feature in molecules designed to target adrenoceptors. A notable example is Silodosin, a complex derivative that incorporates a 2,3-dihydro-1H-indole-7-carboxamide core and functions as a selective α1A-adrenoceptor antagonist. bio-techne.comnewdrugapprovals.org This indicates the versatility of the indole-7-carboxamide moiety in achieving either agonist or antagonist activity at alpha-1 adrenoceptors, depending on other structural modifications.

Exploration of Other Potential Biological Targets

The indole (B1671886) scaffold is a well-known "privileged structure" in medicinal chemistry, capable of binding to a wide array of biological targets. ijpsr.comresearchgate.net Consequently, beyond adrenoceptors, indole carboxamides have been investigated for activity against other target classes.

G-Protein Coupled Receptors (GPCRs): Different isomers and derivatives of indole carboxamides have shown high binding affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov Some of these compounds act as partial agonists at these receptors. nih.gov

Enzymes: The indole carboxamide core is present in inhibitors of various enzymes. Derivatives have been synthesized as inhibitors of the SARS-CoV-2 3CL protease and the I-kappa-B kinase (IKK2). rsc.orggoogle.com Furthermore, a complex indole derivative was developed as a potent and selective inhibitor of Factor B, a serine protease crucial to the alternative pathway of the complement system. sci-hub.se

Ion Channels: While direct evidence is limited for this specific compound, the broader indole class is known to interact with various ion channels.

Characterization of Binding Affinity and Selectivity

The binding affinity (Ki) and potency (EC50 or IC50) are critical parameters for characterizing a compound's interaction with its target. For the class of 1H-indole-7-carboxamides, agonist activity at α-adrenoceptors has been quantified in isolated tissue studies. nih.gov

Table 1: In Vitro Binding and Functional Activity of Representative Indole Derivatives

| Compound Class | Target | Assay Type | Value | Reference |

|---|---|---|---|---|

| 1H-indole-7-carboxamides | α1-Adrenoceptor | Rabbit Aorta Contraction | Agonist Activity | nih.gov |

| Substituted 1H-indolyl carboxylic acid amides (e.g., Compound 14a) | Dopamine D3 Receptor | Binding Affinity (Ki) | 0.18 nM | nih.gov |

| Substituted 1H-indolyl carboxylic acid amides (e.g., Compound 14a) | Dopamine D2 Receptor | Binding Affinity (Ki) | 15.6 nM | nih.gov |

| Indole-based Factor B Inhibitor (Compound (-)-35) | Factor B | Inhibition (IC50) | 0.033 µM | sci-hub.se |

| Indole-based Factor B Inhibitor (Compound (-)-35) | α1a Adrenoceptor | Inhibition (IC50) | >30 µM | sci-hub.se |

Note: The data presented is for related indole carboxamide compounds and not specifically for this compound. It serves to illustrate the potential activity of the chemical class.

Molecular Mechanism of Action

Understanding whether a compound binds to the primary (orthosteric) site or a secondary (allosteric) site is fundamental to characterizing its mechanism of action and its effect on cellular signaling pathways.

Allosteric Modulation vs. Orthosteric Binding

Orthosteric Binding: Compounds that act as direct agonists, such as the 1H-indole-7-carboxamides at the α1-adrenoceptor, are typically considered orthosteric ligands. nih.gov They bind to the same site as the endogenous ligand (e.g., norepinephrine) to activate the receptor.

Allosteric Modulation: The indole scaffold is also found in compounds that act as allosteric modulators. nih.govthegoodscentscompany.com These ligands bind to a site topographically distinct from the orthosteric site, modulating the affinity or efficacy of the endogenous ligand. nih.govnih.gov While there is no direct evidence from the search results of allosteric modulation by this compound, the potential for this mechanism exists within the broader chemical class. For example, allosteric modulation of the cannabinoid CB1 receptor has been reported for some indole derivatives. thegoodscentscompany.com

Impact on Molecular Pathways

The interaction of a ligand with its molecular target initiates a cascade of downstream events, ultimately leading to a physiological response.

Alpha-1 Adrenoceptor Pathway: As agonists of α1-adrenoceptors, indole-7-carboxamides are expected to activate the Gq/11 protein pathway. This leads to the activation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.com These second messengers are responsible for increasing intracellular calcium levels and activating protein kinase C, respectively, leading to cellular responses like smooth muscle contraction. sigmaaldrich.com

Other Pathways: If this compound were to interact with other targets, it would modulate different pathways. For instance, interaction with D2-like dopamine receptors would lead to the inhibition of adenylyl cyclase, decreasing cyclic AMP (cAMP) levels. nih.gov Inhibition of an enzyme like Factor B directly blocks a critical step in a signaling cascade, in this case, the alternative pathway of the complement system, preventing the formation of downstream inflammatory mediators. sci-hub.se

Ligand-Target Complex Formation and Dynamics

Currently, there is a notable absence of publicly available scientific literature, and a corresponding lack of data, detailing the specific ligand-target complex formation and molecular dynamics of the chemical compound this compound. While research into the broader class of indole carboxamides has revealed interactions with a variety of biological targets, including but not limited to tubulin, adrenoceptors, and various kinases, specific computational and experimental data for this compound are not present in the reviewed scientific databases and publications.

In a typical molecular dynamics simulation study, a docked ligand-protein complex is subjected to a simulated physiological environment to observe its dynamic behavior. Key parameters often analyzed include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the stability of the protein and the ligand within the binding pocket.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of each amino acid residue or ligand atom from its average position during the simulation, highlighting flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the target protein, which are often critical for binding affinity and specificity.

Without specific studies on this compound, it is not possible to provide detailed research findings or generate data tables on its ligand-target complex formation and dynamics. The scientific community awaits dedicated research to uncover the specific molecular targets and interaction dynamics of this particular compound. Such studies would be invaluable for understanding its potential pharmacological profile and for guiding any future drug discovery and development efforts.

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown or ambiguous. These approaches rely on analyzing a set of molecules with known activities to derive a model that predicts the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For indole-7-carboxamide derivatives, QSAR models have been developed to understand their properties as potential anti-HIV agents. researchgate.netfarmaciajournal.com

A study focusing on a series of 39 indole-7-carboxamide derivatives developed both 2D and 3D-QSAR models to predict anti-HIV activity. farmaciajournal.com Using Multiple Linear Regression (MLR) and Partial Least Squares (PLS) techniques, statistically significant models were generated and validated. farmaciajournal.com

The 2D-QSAR model highlighted the importance of specific molecular descriptors in influencing the anti-HIV activity. farmaciajournal.com These included the dipole moment and electrostatic potentials (Most-ve Potential and Most+ve Potential), indicating that the electronic properties of the molecule are crucial for its biological function. farmaciajournal.com The 3D-QSAR study further suggested that both electrostatic and steric fields play a significant role, meaning the shape and charge distribution of the molecule are key determinants of its ability to inhibit HIV. farmaciajournal.com These models provide a framework for designing new indole-7-carboxamides with potentially enhanced anti-HIV efficacy. farmaciajournal.com

Table 1: Statistical Validation of a 2D-QSAR Model for Indole-7-carboxamide Derivatives

| Parameter | Value | Description |

| r² | 0.8172 | Coefficient of determination for the training set. |

| q² | 0.7303 | Cross-validated correlation coefficient (Leave-One-Out). |

| F-test | 21.397 | Statistical measure of the model's significance. |

| pred_r² | 0.7711 | Predictive ability for the external test set. |

| Z-score | 3.5188 | A measure of model robustness based on randomization. |

This table summarizes the statistical quality of a 2D-QSAR model developed for a series of indole-7-carboxamide derivatives, demonstrating its predictive power and robustness. Data sourced from Farmacia Journal. farmaciajournal.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to find novel, active molecules.

For the indole-7-carboxamide series with anti-HIV activity, a pharmacophore hypothesis was generated based on the most active compound in the series. farmaciajournal.com The resulting model identified two key features as essential for activity: two aromatic centers (AroC) and two hydrogen bond acceptors (HAc). farmaciajournal.com The specific spatial relationship between these features, for instance, a distance of 3.189 Å between an aromatic center and a hydrogen bond acceptor, is critical for effective interaction with the biological target. farmaciajournal.com This pharmacophore model serves as a valuable tool for guiding the design of new derivatives and for virtually screening databases to discover novel anti-HIV agents based on the indole-7-carboxamide scaffold. farmaciajournal.com

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of the target protein is known, structure-based drug design methods can be employed to design and optimize inhibitors with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method helps to understand the binding mode and key interactions that stabilize the ligand-protein complex. For the indole-7-carboxamide class, several biological targets have been identified.

Studies have reported 1H-indole-7-carboxamides as a novel series of selective alpha 1-adrenoceptor agonists. nih.gov Another key target is the IκB kinase β (IKKβ), a crucial regulator of the NF-κB signaling pathway, where 3,5-disubstituted-indole-7-carboxamides have been identified as potent inhibitors. nih.gov In the context of their anti-HIV activity, the likely target for docking studies is the gp120 envelope glycoprotein. farmaciajournal.comresearchgate.net Docking simulations of these compounds into the binding sites of their respective targets are crucial for elucidating the specific amino acid interactions, such as hydrogen bonds and hydrophobic contacts, that govern their biological activity. This information is invaluable for optimizing the scaffold to improve potency and selectivity. nih.gov

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and conformational changes. acs.org While specific MD studies on 4-Ethoxy-1H-indole-7-carboxamide are not publicly available, research on related indole (B1671886) and azaindole structures demonstrates the power of this technique.

Calculating the binding free energy (ΔG_bind) is a key goal in computational drug design, as it provides a quantitative measure of the affinity between a ligand and its target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used for this purpose due to their balance of accuracy and computational efficiency. nih.govacs.org

These methods have been applied to various indole-based inhibitors. For instance, MM/PBSA has been used to estimate binding affinities for amidinobenzyl-indole-carboxamide inhibitors targeting Factor Xa researchgate.net and for a series of indole-butyl-amine derivatives acting as allosteric inhibitors of IGF1R Kinase. biorxiv.orgbiorxiv.org The calculation combines molecular mechanics energies with continuum solvation models to estimate the free energy of binding. acs.org Although computationally intensive, these calculations are more accurate than standard docking scores and can be invaluable for ranking potential drug candidates and prioritizing them for synthesis and experimental testing. nih.govresearchgate.net

of this compound

Computational chemistry and molecular modeling are powerful tools for investigating the properties of molecules like this compound at an atomic level. These methods allow for the prediction of molecular structure, reactivity, and spectroscopic characteristics, offering insights that can complement experimental data. While specific computational studies on this compound are not extensively available in public literature, we can infer its probable characteristics based on computational analyses of related indole derivatives.

Conformational Analysis and Tautomerism of the Indole Carboxamide

The conformational landscape of a molecule dictates its physical and biological properties. For this compound, the primary degrees of conformational freedom are the rotation around the C7-C(O) bond of the carboxamide group and the C4-O bond of the ethoxy group.

Computational studies on similar carboxamide-containing heterocyclic compounds often employ Density Functional Theory (DFT) to determine the most stable conformers. For instance, studies on N-substituted pyrazolo-carboxamides have shown that different conformers can exist and their relative stability can be quantified by calculating their free energy. A similar approach for this compound would likely reveal at least two planar conformers for the carboxamide group relative to the indole ring, with the s-trans and s-cis arrangements. The s-trans conformer is often found to be more stable due to reduced steric hindrance.

Tautomerism is another important consideration for indole derivatives. While the 1H-indole tautomer is generally the most stable, the existence of other tautomers, such as 3H-indole, can be investigated computationally. For this compound, the 1H-tautomer is expected to be overwhelmingly favored. Quantum chemical calculations can predict the relative energies of different tautomers, confirming the stability of the 1H-form.

Below is an illustrative data table showing a hypothetical conformational analysis for this compound, based on typical findings for related molecules.

| Conformer | Dihedral Angle (C6-C7-C=O) | Relative Energy (kcal/mol) | Population (%) |

| s-trans | ~180° | 0.00 | 95.5 |

| s-cis | ~0° | 2.50 | 4.5 |

This table is illustrative and based on typical energy differences found for similar carboxamide-containing heterocycles.

Electronic Structure Analysis and Reactivity Prediction (e.g., Fukui functions)

The electronic structure of this compound can be analyzed using quantum chemical calculations to understand its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO and LUMO energies are crucial for predicting the molecule's electron-donating and electron-accepting abilities, respectively.

Fukui functions are a powerful tool derived from DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For indole derivatives, the electron-rich pyrrole (B145914) ring is often susceptible to electrophilic attack, while the benzene (B151609) portion can also be reactive depending on the substitution pattern. In this compound, the ethoxy group at the C4 position is an electron-donating group, which would be expected to increase the electron density on the indole ring system. The carboxamide group at C7 is an electron-withdrawing group.

A hypothetical analysis of the Fukui functions for this compound would likely indicate the following:

Nucleophilic attack (f+) : The carbonyl carbon of the carboxamide group would be a primary site for nucleophilic attack.

Electrophilic attack (f-) : The nitrogen atom of the indole ring and certain carbon atoms on the pyrrole ring would be susceptible to electrophilic attack.

The following table presents hypothetical HOMO-LUMO energy values and related electronic properties for this compound, based on data from similar indole derivatives.

| Parameter | Value (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.525 |

| Global Hardness (η) | 2.325 |

| Global Softness (S) | 0.430 |

This table is illustrative and based on typical values for related indole derivatives.

Spectroscopic Property Prediction (beyond basic identification)

Quantum chemical calculations can predict various spectroscopic properties of this compound, including its NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts (1H and 13C). These theoretical predictions can aid in the assignment of experimental spectra and provide confidence in the structural elucidation. For this compound, calculations would predict the chemical shifts for the protons and carbons of the indole core, the ethoxy group, and the carboxamide group.

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies can help in the interpretation of experimental IR and Raman spectra. The calculated frequencies and intensities can be correlated with specific vibrational modes of the molecule, such as the N-H stretch of the indole, the C=O stretch of the carboxamide, and the C-O-C stretches of the ethoxy group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. For indole derivatives, the absorption spectra typically show characteristic bands corresponding to π-π* transitions. The calculated absorption maxima (λmax) and oscillator strengths can be compared with experimental data to understand the electronic transitions involved. The solvent effects on the spectra can also be modeled using methods like the Polarizable Continuum Model (PCM).

An illustrative table of predicted spectroscopic data for this compound is provided below, based on studies of similar compounds.

| Spectroscopic Data | Predicted Value |

| 1H NMR (δ, ppm) - Indole NH | 10.5 - 11.5 |

| 13C NMR (δ, ppm) - Carbonyl C | 165 - 170 |

| IR Frequency (cm-1) - C=O Stretch | 1670 - 1690 |

| UV-Vis λmax (nm) | ~280, ~310 |

This table is illustrative and based on typical values for related indole derivatives.

Advanced Spectroscopic and Structural Characterization Studies

X-ray Crystallography of 4-Ethoxy-1H-indole-7-carboxamide and its Co-crystals

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, offering unparalleled insight into molecular conformation and intermolecular interactions.

As of the latest literature reviews, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, detailed experimental data on its solid-state conformation, including bond lengths, bond angles, and torsional angles, are not available.

In the absence of experimental data for this specific molecule, analysis of closely related indole-carboxamide structures often reveals common interaction patterns. Typically, such compounds engage in hydrogen bonding via the indole (B1671886) N-H and the amide N-H protons, with the amide carbonyl oxygen acting as a hydrogen bond acceptor. The aromatic indole ring system may also participate in π-π stacking interactions, which contribute to the stability of the crystal lattice. A Hirshfeld surface analysis, were the crystal structure available, would further quantify the nature and extent of these intermolecular contacts.

There are no publicly available Protein Data Bank (PDB) entries or published studies detailing the co-crystal structure of this compound with any protein target. While related indole derivatives have been successfully co-crystallized with various enzymes and receptors, providing crucial insights into their binding modes, such specific analysis for this compound is not documented in scientific literature.

Solution-State Conformation and Dynamics

The conformation and dynamic behavior of a molecule in solution can differ significantly from its solid-state structure and are often more relevant to its biological activity.

Detailed studies employing advanced Nuclear Magnetic Resonance (NMR) techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) for this compound have not been reported. Such experiments would be invaluable for elucidating the preferred conformation in different solvent environments by measuring through-space proton-proton correlations. This analysis could reveal, for instance, the spatial orientation of the ethoxy group relative to the indole ring and the conformational preferences around the amide bond.

Standard ¹H and ¹³C NMR data would confirm the basic chemical structure, but advanced 2D NMR techniques are required for a detailed conformational picture in solution.

Table 1: Expected NMR Chemical Shift Regions for Core Moieties

| Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Indole N-H | 10.0 - 12.0 | N/A |

| Aromatic C-H | 6.5 - 8.0 | 100 - 140 |

| Amide N-H₂ | 7.0 - 8.5 | N/A |

| Ethoxy -OCH₂- | 3.9 - 4.2 | 60 - 70 |

| Ethoxy -CH₃ | 1.3 - 1.5 | 14 - 16 |

| Amide C=O | N/A | 165 - 175 |

Note: This table represents generalized, expected chemical shift ranges for the functional groups present in the molecule and is not based on reported experimental data for this compound.

This compound is an achiral molecule and therefore does not exhibit chiroptical properties like circular dichroism (CD). Studies involving chiral derivatives of this compound, which would necessitate the use of chiroptical spectroscopy to determine absolute configuration and study stereospecific interactions, have not been found in the reviewed literature.

Mechanistic Spectroscopy

Mechanistic spectroscopy involves using spectroscopic techniques to study the dynamics of a chemical reaction or a physical process, such as ligand-receptor binding. There are currently no published studies that utilize mechanistic spectroscopy to investigate the reaction pathways, binding kinetics, or electronic transitions of this compound. Such studies, potentially using techniques like stopped-flow UV-Vis or fluorescence spectroscopy, would be contingent on identifying a specific reaction or interaction of interest.

Use of Fluorescence Spectroscopy for Binding and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of molecules to proteins and to detect conformational changes within these macromolecules. iastate.eduanu.edu.au The intrinsic fluorescence of many proteins is due to the presence of tryptophan residues, which share the indole chromophore with this compound.

Changes in the local environment of a fluorophore, such as the indole ring system, upon binding to a biological target can lead to shifts in the fluorescence emission spectrum, changes in fluorescence intensity (quenching or enhancement), and alterations in fluorescence polarization or anisotropy. anu.edu.au These changes provide valuable information about the binding event and any associated conformational adjustments in the interacting molecules. acs.org

For a compound like this compound, its own fluorescence properties, or its ability to perturb the fluorescence of a target protein (like one containing tryptophan), could be monitored. For instance, if the compound binds to a protein, its indole moiety might move into a more or less polar environment, resulting in a blue or red shift in its emission spectrum, respectively. The magnitude of this shift can offer insights into the nature of the binding pocket.

A hypothetical study might involve titrating a solution of a target protein with increasing concentrations of this compound and recording the fluorescence spectra. The data could be analyzed to determine binding constants (Kd) and the stoichiometry of the interaction.

Interactive Data Table: Hypothetical Fluorescence Titration Data

Below is a hypothetical representation of data that could be obtained from a fluorescence quenching experiment to study the binding of this compound to a model protein.

| Concentration of this compound (µM) | Fluorescence Intensity (Arbitrary Units) |

| 0 | 100 |

| 1 | 90 |

| 2 | 81 |

| 5 | 65 |

| 10 | 45 |

| 20 | 25 |

| 50 | 10 |

This table is for illustrative purposes only and does not represent actual experimental data.

Isotopic Labeling and Mechanistic Pathway Elucidation (e.g., H/D exchange)

Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical reactions and biological pathways, thereby elucidating reaction mechanisms. core.ac.uk In the context of this compound, deuterium (B1214612) (D) can be substituted for hydrogen (H) at specific positions in the molecule. This H/D exchange can be monitored, often by mass spectrometry or NMR spectroscopy, to understand the reactivity of different C-H bonds.

For indole derivatives, H/D exchange studies have been instrumental in understanding mechanisms of C-H activation and functionalization catalyzed by transition metals. bldpharm.com For example, the rate of deuterium incorporation at various positions on the indole ring can reveal which C-H bonds are most susceptible to cleavage, a key step in many synthetic transformations.

A potential study could involve exposing this compound to a deuterium source, such as D₂O, under various conditions (e.g., with or without a catalyst). By analyzing the resulting product mixture, researchers could determine the position(s) and extent of deuterium incorporation. This information is crucial for understanding the compound's chemical reactivity and for designing synthetic routes to labeled analogs for use in metabolic or pharmacokinetic studies.

Interactive Data Table: Hypothetical H/D Exchange Results

This table illustrates hypothetical outcomes from an H/D exchange experiment on this compound under different catalytic conditions.

| Catalyst | Position of Deuteration | % Deuterium Incorporation |

| None | No significant exchange | <1% |

| Catalyst A | C2-position | 75% |

| Catalyst B | C6-position | 60% |

| Catalyst C | C2 and C6-positions | 45% (C2), 30% (C6) |

This table is for illustrative purposes only and does not represent actual experimental data.

Future Research Directions and Translational Perspectives Pre Clinical

Optimization of Potency and Selectivity

A primary goal in pre-clinical development is to refine a lead compound to maximize its desired effect on a biological target while minimizing off-target interactions. This involves a cyclical process of design, synthesis, and testing.

The design of more potent and selective analogs of 4-Ethoxy-1H-indole-7-carboxamide can be significantly accelerated by leveraging structure-activity relationship (SAR) data and computational modeling. SAR studies on related indole (B1671886) carboxamides have already provided a foundational blueprint for targeted modifications.

For instance, research on 1H-indole-7-carboxamides has shown that the carboxamide group at the 7-position is critical for selective alpha 1-adrenoceptor agonist activity. nih.gov Similarly, in the context of anti-HIV-1 agents, substituting various heteroaryl carboxamides at the C7 position of an indole core led to inhibitors with picomolar potency. nih.gov The simple methyl amide analog in that series also demonstrated a favorable in vitro profile, suggesting that modifications to the carboxamide nitrogen of this compound could yield significant gains in potency. nih.gov

Key SAR insights from related indole carboxamide series include:

Indole Core Substitution : In a series of indole-2-carboxamides, small, aliphatic, electron-donating groups at the 5-position were favored for anti-trypanosomal activity, whereas electron-withdrawing groups like halogens were detrimental. acs.org

Carboxamide Moiety : The nature of the group attached to the carboxamide nitrogen is a dominant factor. In a study of indole-2-carboxamides with antiproliferative properties, the bio-activity varied significantly based on the substituent at this position. rsc.org

Isosteric Replacement : Replacing the carboxamide linker with a sulfonamide in one series resulted in a complete loss of potency, highlighting the importance of the amide bond for target interaction. acs.org

Computational tools offer a powerful synergy with experimental SAR. In silico conformational analysis can provide insights into how different analogs bind to a receptor, explaining distinct signaling profiles. acs.org Methods like Density Functional Theory (DFT) can be used to calculate properties such as Frontier Molecular Orbital (FMO) energies and Molecular Electrostatic Potential (MEP) maps. mdpi.commdpi.comacs.org These calculations help rationalize the stability and reactivity of designed analogs, guiding synthetic efforts toward molecules with a higher probability of success. acs.org Future work on this compound should employ these computational strategies to predict the impact of structural modifications on target binding and selectivity.

| Scaffold | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 1H-Indole-7-carboxamides | Anti-HIV-1 Attachment | Heteroaryl substitutions on the carboxamide nitrogen can achieve picomolar potency. | nih.gov |

| 1H-Indole-7-carboxamides | Alpha 1-Adrenoceptor Agonism | The carboxamide at the 7-position is crucial for activity and selectivity. | nih.gov |

| Indole-2-carboxamides | Antiproliferative (VEGFR-2) | The substituent at the 3-position of the indole ring is a dominant factor in efficacy. | rsc.org |

| Indole-2-carboxamides | Anti-Trypanosoma cruzi | Small electron-donating groups at the indole 5-position are favored; electron-withdrawing groups are detrimental. | acs.org |

| Indole-2-carboxamides | CB1 Allosteric Modulation | The indole ring is preferred for high binding affinity to the allosteric site. | nih.govnih.gov |

Beyond targeting the primary (orthosteric) binding site of a protein, there is growing interest in developing allosteric modulators. These molecules bind to a secondary, topographically distinct site on the receptor, subtly changing the receptor's shape to enhance or diminish the effect of the primary (endogenous) ligand. researchgate.net This approach can offer greater selectivity and a more nuanced pharmacological profile compared to traditional agonists or antagonists.

The indole carboxamide scaffold has already proven its capability to function as an allosteric modulator. Notably, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) and its analogs are recognized as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.gov SAR studies of these compounds revealed that while the indole ring is preferred for high binding affinity to the allosteric site, the substituents at the C3 position significantly impact the allosteric effect. nih.gov

This precedent strongly suggests that this compound and its future analogs should be screened for allosteric activity on various targets, particularly G-protein coupled receptors (GPCRs). nih.gov Computational tools can aid in this search by predicting potential allosteric sites on target proteins. frontiersin.org The exploration of allosteric modulation represents a significant opportunity to unlock novel therapeutic applications for this chemical series.

Broadening the Scope of Biological Applications (Excluding Clinical)

The versatility of the indole nucleus suggests that this compound could be adapted for a wide range of pre-clinical applications, from basic research tools to lead compounds for various disease models.

Chemical probes are essential tools for dissecting complex biological pathways. A well-designed probe allows researchers to selectively interact with a specific protein in a living system to study its function. The indole carboxamide scaffold is well-suited for conversion into such probes.